molecular formula C13H24N2O4 B2712500 tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate CAS No. 1233952-96-9

tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate

Cat. No.: B2712500
CAS No.: 1233952-96-9
M. Wt: 272.345
InChI Key: MJSRCYKHWAXTHW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used as an intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its versatility and reactivity, making it a useful intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. The methoxyacetamido group, in particular, allows for unique interactions and reactions that are not observed with other similar compounds .

Properties

IUPAC Name

tert-butyl 4-[(2-methoxyacetyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-10(6-8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSRCYKHWAXTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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